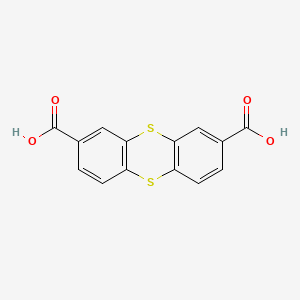

噻蒽-2,8-二甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thianthrene-2,8-dicarboxylic acid is a chemical compound that has been synthesized in good yields via nucleophilic aromatic substitution of Na2S on N,N-dimethyl-3,4-dichlorobenzamide .

Synthesis Analysis

The synthesis of Thianthrene-2,8-dicarboxylic acid involves a nucleophilic aromatic substitution of Na2S on N,N-dimethyl-3,4-dichlorobenzamide . This process results in good yields of the compound .Chemical Reactions Analysis

Thianthrene-2,8-dicarboxylic acid is used in the direct polycondensation reaction with 4,4’-oxydianiline and 1,4-phenylenediamine in N-methyl-2-pyrrolidinone (NMP) using triphenyl phosphite (TPP) and pyridine . This reaction results in new aromatic polyamides .科学研究应用

Synthesis of Thianthrene-Based Polyamides

Thianthrene-2,8-dicarboxylic acid: has been utilized in the synthesis of new aromatic polyamides . These polyamides exhibit inherent viscosities ranging from 1.29 to 2.39 dL/g , indicating their potential for creating robust and durable materials. The direct polycondensation reaction of the dicarboxylic acids with diamines like 4,4’-oxydianiline and 1,4-phenylenediamine in N-methyl-2-pyrrolidinone using triphenyl phosphite and pyridine has led to the formation of these polyamides. The resulting thianthrene-based polyamides show enhanced solubility compared to analogous poly(thioether amide)s, making them suitable for film casting and further analysis by FTIR and NMR.

Development of Supramolecular Chemistry

The compound has been a key player in the development of a thianthrene-based cyclic tetramer with a sulfur linker, known as thiacalix 4-2,8-thianthrene (TC4TT) . This macrocyclic system exhibits unique supramolecular chemistry based on molecular tiling and photophysical properties in solution. Its internal cavity can include small solvents like chloroform and carbon disulfide, and it demonstrates fluorescence and phosphorescence emission, which are slightly redshifted compared to reference compounds. This makes it an intriguing candidate for applications in solvent recognition and as a fluorescence/phosphorescence dye.

Host–Guest Chemistry Platform

Thianthrene-2,8-dicarboxylic acid derivatives have been extensively studied as a platform for host–guest chemistry . The structural features of thiacalixarenes, which are categorized as thioether-type macrocyclic compounds, allow them to form specific internal cavities that demonstrate unusual inclusiveness. This property is leveraged for the extraction of metal ions, transport materials, catalysts, crystal engineering, guest adsorption materials, and chemosensors.

Polymer Science and Engineering

In polymer science, thianthrene-2,8-dicarboxylic acid is a precursor for creating polymers with high thermal stability . The polymers derived from this compound have been analyzed for their thermal properties using techniques like DSC and TGA, indicating their suitability for high-performance applications.

Material Science

The compound’s ability to form polymers with unique solubility and thermal properties positions it as a valuable material in the field of material science . It can contribute to the development of new materials with specific desired properties, such as enhanced solubility and thermal resistance.

Fluorescent and Phosphorescent Materials

Due to its photophysical properties, thianthrene-2,8-dicarboxylic acid is instrumental in creating materials that exhibit fluorescence and phosphorescence . These materials can be used in various applications, including sensors, imaging, and as components in optoelectronic devices.

未来方向

作用机制

Target of Action

Thianthrene-2,8-dicarboxylic acid is a sulfur-containing macrocycle Sulfur-containing macrocycles have been extensively studied for their unique characteristics due to their polygonal ring-shaped skeleton . They demonstrate unusual inclusiveness, which can be utilized in host-guest chemistry .

Mode of Action

It’s known that the compound can adopt unique polygonal geometries by connecting aromatic hydrocarbons with sulfur linkers . This allows it to interact with its targets in a unique way, potentially leading to changes in the target’s function or structure.

Biochemical Pathways

Sulfur-containing macrocycles like thianthrene-2,8-dicarboxylic acid have been used in various applications such as the extraction of metal ions, transport materials, catalysts, crystal engineering/supramolecular architectures, guest adsorption materials, and chemosensors . These applications suggest that the compound may interact with a variety of biochemical pathways.

Result of Action

It’s known that the compound shows fluorescence and phosphorescence emission in a ch2cl2 solution at ambient and liquid nitrogen temperatures . This suggests that the compound may have interesting photophysical properties.

属性

IUPAC Name |

thianthrene-2,8-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4S2/c15-13(16)7-1-3-9-11(5-7)20-12-6-8(14(17)18)2-4-10(12)19-9/h1-6H,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCPNPRIPIZPCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)SC3=C(S2)C=CC(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742620 |

Source

|

| Record name | Thianthrene-2,8-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154341-97-6 |

Source

|

| Record name | 2,8-Thianthrenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154341-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thianthrene-2,8-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-methyl-2-propyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B585578.png)

![pyrido[3,4-e][1,2,4]triazin-5(6H)-one](/img/structure/B585579.png)

![6,9-Diaza-spiro[4.5]decane dihydrochloride](/img/structure/B585583.png)